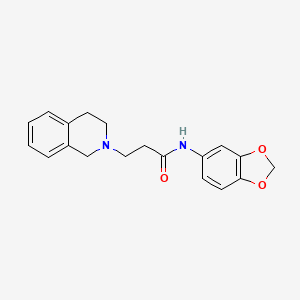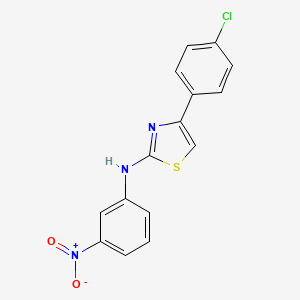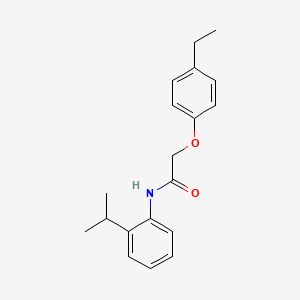![molecular formula C15H22N2O B5832570 N-[2-(1-piperidinyl)phenyl]butanamide](/img/structure/B5832570.png)
N-[2-(1-piperidinyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-piperidinyl)phenyl]butanamide, also known as PB-22, is a synthetic cannabinoid that was first synthesized in 2012. PB-22 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis. PB-22 has gained attention in the scientific community due to its potential applications in research and medicine.
作用機序
N-[2-(1-piperidinyl)phenyl]butanamide binds to the CB1 receptor in the brain and nervous system, which leads to the activation of a signaling pathway that produces the psychoactive effects of cannabis. The CB1 receptor is involved in the regulation of a wide range of physiological processes, including pain, appetite, and mood. N-[2-(1-piperidinyl)phenyl]butanamide has been found to be a potent agonist of the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoids on this receptor.
Biochemical and Physiological Effects:
N-[2-(1-piperidinyl)phenyl]butanamide has been found to produce a wide range of biochemical and physiological effects that are similar to those of other synthetic cannabinoids. These effects include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. N-[2-(1-piperidinyl)phenyl]butanamide has also been found to have analgesic and anti-inflammatory effects, which may make it useful for the treatment of pain.
実験室実験の利点と制限
N-[2-(1-piperidinyl)phenyl]butanamide has several advantages as a tool for scientific research. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on this receptor. N-[2-(1-piperidinyl)phenyl]butanamide is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of N-[2-(1-piperidinyl)phenyl]butanamide in laboratory experiments. N-[2-(1-piperidinyl)phenyl]butanamide has been found to have a relatively short half-life in the body, which may limit its usefulness in some experiments. Additionally, N-[2-(1-piperidinyl)phenyl]butanamide has been found to produce a wide range of physiological effects, which may complicate the interpretation of some experimental results.
将来の方向性
There are several future directions for research on N-[2-(1-piperidinyl)phenyl]butanamide. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 receptor. Another area of interest is the investigation of the potential therapeutic applications of N-[2-(1-piperidinyl)phenyl]butanamide, particularly in the treatment of pain and inflammation. Further research is also needed to better understand the biochemical and physiological effects of N-[2-(1-piperidinyl)phenyl]butanamide, as well as its potential risks and limitations. Overall, N-[2-(1-piperidinyl)phenyl]butanamide has the potential to be a valuable tool for scientific research, and further investigation is needed to fully explore its potential applications.
合成法
N-[2-(1-piperidinyl)phenyl]butanamide is synthesized through a multistep process that involves the reaction of 1-(4-bromobutyl)-2-(1-piperidinyl)benzene with 2-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield N-[2-(1-piperidinyl)phenyl]butanamide.
科学的研究の応用
N-[2-(1-piperidinyl)phenyl]butanamide has been used in scientific research to study the effects of cannabinoids on the CB1 receptor. N-[2-(1-piperidinyl)phenyl]butanamide has been found to be a potent agonist of the CB1 receptor, with a binding affinity that is similar to that of other synthetic cannabinoids such as JWH-018 and AM-2201. N-[2-(1-piperidinyl)phenyl]butanamide has also been used in studies to investigate the role of the CB1 receptor in pain, anxiety, and addiction.
特性
IUPAC Name |
N-(2-piperidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-8-15(18)16-13-9-4-5-10-14(13)17-11-6-3-7-12-17/h4-5,9-10H,2-3,6-8,11-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKAJFSRXZTZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5832507.png)

![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
![methyl 4-ethyl-2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B5832529.png)


![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)


![2-[3-(2,2-dicyanovinyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5832581.png)
![3-(4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5832582.png)
![methyl 2-{[(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B5832587.png)
